molecular formula C9H19NO2 B14189574 2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol CAS No. 854815-53-5

2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol

Cat. No.: B14189574
CAS No.: 854815-53-5
M. Wt: 173.25 g/mol
InChI Key: KPUSMNAYGYVMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyethyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with methylamine and ethylene oxide. The reaction proceeds under controlled conditions to ensure the correct substitution on the cyclohexane ring. The general steps are as follows:

    Cyclohexanone: is reacted with to form an intermediate.

  • The intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Menthol: A cyclic compound with a hydroxy group, used for its cooling properties.

    Cyclohexanol: A simpler analog with only a hydroxy group on the cyclohexane ring.

    N-Methylcyclohexylamine: Similar structure but lacks the hydroxyethyl group.

Uniqueness

2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol is unique due to the presence of both a hydroxyethyl and a methylamino group on the cyclohexane ring

Properties

CAS No.

854815-53-5

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-[2-hydroxyethyl(methyl)amino]cyclohexan-1-ol

InChI

InChI=1S/C9H19NO2/c1-10(6-7-11)8-4-2-3-5-9(8)12/h8-9,11-12H,2-7H2,1H3

InChI Key

KPUSMNAYGYVMRO-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1CCCCC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.